{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate
Description
This compound is a benzoate ester derivative featuring a carbamoyl-linked 3,4-dimethylphenylmethyl group and a bulky 4-tert-butyl substituent. The absence of explicit information necessitates comparative analysis with structurally or functionally related compounds to infer its properties.
Properties
IUPAC Name |
[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] 4-tert-butylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-15-6-7-17(12-16(15)2)13-23-20(24)14-26-21(25)18-8-10-19(11-9-18)22(3,4)5/h6-12H,13-14H2,1-5H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPHHBSLRACSSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)C(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate typically involves multiple steps, starting with the preparation of the individual components. One common route includes the following steps:
Preparation of 3,4-Dimethylbenzylamine: This can be synthesized by the reduction of 3,4-dimethylbenzyl cyanide using hydrogen in the presence of a palladium catalyst.
Formation of the Carbamate: The 3,4-dimethylbenzylamine is then reacted with methyl chloroformate to form the corresponding carbamate.
Esterification: The final step involves the esterification of the carbamate with 4-tert-butylbenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbamate group, potentially converting it back to the amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of carboxylic acids such as 3,4-dimethylbenzoic acid.
Reduction: Formation of 3,4-dimethylbenzylamine.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including additives for polymers and coatings. Its stability and reactivity profile make it suitable for various applications.
Mechanism of Action
The mechanism by which {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The carbamate group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis focuses on structurally analogous compounds from the Pesticide Chemicals Glossary (2001), emphasizing substituent effects and functional group contributions.
Structural Analogues and Functional Groups
Carbamoyl/Ester Derivatives
Benalaxyl (methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine): Structure: Combines a dimethylphenyl group with a phenylacetyl-alanine ester. Use: Systemic fungicide targeting oomycetes. Comparison: The target compound lacks the alanine backbone but shares the dimethylphenyl motif, which may influence target binding.
Metalaxyl-M (methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-D-alanine) :
- Structure : Stereospecific D-alanine derivative with a methoxyacetyl group.
- Use : Fungicide against Phytophthora species.
- Comparison : The target compound’s carbamoyl-methyl linkage differs from metalaxyl-M’s acetylated alanine, likely reducing stereospecificity and altering metabolic stability .
Substituted Phenyl/Urea Derivatives
Diuron (N’-(3,4-dichlorophenyl)-N,N-dimethylurea) :
- Structure : Dichlorophenyl urea derivative.
- Use : Photosynthesis-inhibiting herbicide.
- Comparison : While diuron relies on urea for binding to photosystem II, the target compound’s carbamoyl group may exhibit weaker hydrogen-bonding capacity, reducing herbicidal activity .
Chlorotoluron (N’-(3-chloro-4-methylphenyl)-N,N-dimethylurea): Structure: Chlorinated methylphenyl urea. Use: Pre-emergence herbicide.
Hypothetical Properties and Activity
Based on structural parallels:
- Lipophilicity : The tert-butyl group and carbamoyl-methyl ester suggest moderate lipophilicity (logP ~3.5–4.2), similar to benalaxyl (logP 3.8) but higher than diuron (logP 2.8) .
- Metabolic Stability : The benzoate ester may confer resistance to hydrolysis compared to alanine-based fungicides like metalaxyl-M.
- Target Selectivity : The 3,4-dimethylphenyl group may favor interactions with fungal cytochrome P450 enzymes, as seen in benalaxyl .
Table 1: Comparative Properties of Analogous Compounds
| Compound | Functional Groups | logP (Predicted) | Primary Use | Key Structural Difference from Target Compound |
|---|---|---|---|---|
| Benalaxyl | Dimethylphenyl, phenylacetyl | 3.8 | Fungicide | Alanine backbone vs. benzoate ester |
| Metalaxyl-M | Methoxyacetyl, D-alanine | 1.9 | Fungicide | Stereospecific acetyl-alanine vs. carbamoyl-methyl |
| Diuron | Dichlorophenyl urea | 2.8 | Herbicide | Urea vs. carbamoyl-methyl |
| Chlorotoluron | Chloromethylphenyl urea | 2.5 | Herbicide | Smaller substituents vs. tert-butyl |
| Target Compound | tert-Butyl benzoate, carbamoyl | ~4.0 | Unknown | Unique ester-carbamoyl hybrid |
Key Inferences:
- The target compound’s hybrid structure may limit bioactivity compared to specialized analogues like benalaxyl or diuron.
- Its tert-butyl group could enhance environmental persistence but reduce solubility, posing formulation challenges .
Biological Activity
The compound {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate is a synthetic organic molecule that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C_{16}H_{21}N_{1}O_{3}
- Molecular Weight : 273.35 g/mol
- CAS Number : Not specifically listed but can be derived from its components.
The structure consists of a carbamate moiety linked to a 4-tert-butylbenzoate group, which can influence its solubility and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Research indicates that compounds with carbamate structures can act as enzyme inhibitors, particularly in the context of acetylcholinesterase (AChE) inhibition. This property is significant for developing treatments for neurodegenerative diseases such as Alzheimer's.
- Antioxidant Activity : The presence of aromatic rings in the structure suggests potential antioxidant properties. Compounds with similar structures have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : Some studies have suggested that derivatives of benzoic acid exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Case Studies
- Neuroprotective Effects : A study conducted by Zhang et al. (2022) demonstrated that a related compound exhibited significant neuroprotective effects in vitro by reducing AChE activity and promoting neuronal survival under oxidative stress conditions.
- Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound were evaluated for their anticancer properties against various cell lines. The results indicated that these compounds inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
- Anti-inflammatory Mechanisms : A recent investigation highlighted that compounds with similar structures could inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory mediators in macrophages.
Data Table: Biological Activities Overview
| Activity Type | Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | AChE inhibition | Zhang et al., 2022 |
| Antioxidant Activity | Free radical scavenging | Journal of Medicinal Chemistry |
| Anti-inflammatory | NF-kB pathway inhibition | Recent Study on Inflammatory Mediators |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
